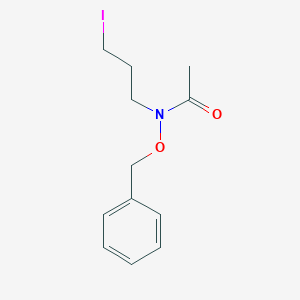

N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Description

Historical Context and Initial Synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide Analogues

The development of this compound is intrinsically linked to the broader history of research into N-alkoxy-N-acylamino compounds. The synthesis of such compounds has been an area of interest for organic chemists for many years, driven by their utility in constructing complex nitrogen-containing molecules. While specific historical records detailing the very first synthesis of this compound are not extensively documented in readily available literature, its conceptual origins can be traced back to foundational work on the synthesis and reactivity of N-alkoxyamides.

The initial synthesis of analogues of this compound likely emerged from the need for functionalized building blocks in targeted synthetic campaigns. The preparation of N-alkoxy-N-acylamino compounds can be achieved through several general methodologies. A common approach involves the N-alkylation of a primary amide with an appropriate alkyl halide in the presence of a base. In the context of this compound, a plausible synthetic route would involve the reaction of N-(benzyloxy)acetamide with 1,3-diiodopropane (B1583150).

A generalized scheme for the synthesis of N-alkoxy-N-alkylamides is presented below:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| N-Alkoxyamide | Alkyl Halide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkoxy-N-alkylamide |

This fundamental transformation allows for the introduction of various alkyl chains onto the nitrogen atom of an N-alkoxyamide, providing a modular approach to a diverse range of analogues. The choice of the alkyl halide is critical in determining the functionality of the final product. The use of 1,3-diiodopropane, for instance, would lead to the introduction of a 3-iodopropyl group, a key feature of the title compound.

Significance and Research Trajectories within Organic Synthesis

The primary significance of this compound in contemporary organic synthesis lies in its role as a crucial intermediate in the total synthesis of the antibiotic FR-900098. scbt.com FR-900098 is a potent antimalarial agent, and its complex structure has made it a challenging target for synthetic chemists. The this compound fragment provides a pre-functionalized three-carbon unit that is essential for the construction of the phosphonic acid side chain of FR-900098.

The research trajectory for this compound and its analogues is therefore closely tied to the development of efficient and stereoselective syntheses of FR-900098 and related natural products. The presence of the iodine atom in this compound allows for a variety of subsequent chemical transformations. For example, it can be displaced by a nucleophile, such as a phosphonate (B1237965) ester, to form the carbon-phosphorus bond necessary for the final antibiotic structure.

The benzyloxy group on the nitrogen serves as a protecting group, which can be removed under specific conditions, typically through hydrogenolysis, to reveal a free N-hydroxyamide moiety. This functionality is a key part of the bioactive pharmacophore of FR-900098.

The general utility of the N-(benzyloxy)acetamide moiety in organic synthesis extends beyond its application in the synthesis of FR-900098. N-Alkoxyamides, in general, are valuable precursors to a range of nitrogen-containing compounds and have been employed in various synthetic transformations, including rearrangements and the generation of reactive N-acylnitrenium ion intermediates.

Scope of Academic Inquiry for this compound

Key research questions within this scope include:

Optimization of Synthetic Routes: Developing high-yielding and cost-effective methods for the synthesis of this compound from readily available starting materials.

Exploration of Analogue Synthesis: Preparing a range of analogues with different substituents on the alkyl chain or the benzyloxy group to investigate their reactivity and potential for the synthesis of novel bioactive compounds.

Application in the Synthesis of Other Natural Products: Investigating the potential of this compound and related compounds as building blocks for the synthesis of other complex natural products containing the N-hydroxyamide functionality.

While the primary focus remains on its role as a synthetic intermediate, the fundamental reactivity of the N-(benzyloxy)acetamide functional group continues to be an area of broader academic interest, with studies exploring its conformational preferences, electronic properties, and participation in various chemical transformations.

Structure

2D Structure

Properties

IUPAC Name |

N-(3-iodopropyl)-N-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-11(15)14(9-5-8-13)16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIJZGJNWZOKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCI)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647173 | |

| Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003599-67-4 | |

| Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation and Chemical Transformations of N 3 Iodopropyl N Benzyloxy Acetamide

Reactivity of the Iodopropyl Moiety in N-(3-Iodopropyl)-N-(benzyloxy)acetamide

The presence of a primary alkyl iodide in the this compound structure is a key feature that dictates a significant portion of its chemical behavior. The carbon-iodine bond is relatively weak and polarized, rendering the terminal carbon electrophilic and susceptible to a variety of chemical transformations.

The primary carbon bearing the iodine atom is an excellent electrophilic site for nucleophilic substitution reactions. A wide range of nucleophiles can displace the iodide ion, which is a superb leaving group. This allows for the introduction of diverse functional groups at the terminus of the propyl chain, making this compound a valuable synthetic intermediate.

Common nucleophiles that can be employed in these displacement reactions include:

Amines: Primary and secondary amines can react to form the corresponding secondary and tertiary amines, respectively. This reaction is fundamental in the construction of more complex nitrogen-containing molecules. libretexts.org

Azides: The azide (B81097) ion (N₃⁻) is a potent nucleophile that readily displaces iodide to form an alkyl azide. This azide can then be reduced to a primary amine or used in cycloaddition reactions.

Cyanides: The cyanide ion (CN⁻) introduces a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Thiolates: Thiolates (RS⁻) react to form thioethers, which are important in various biologically active molecules.

Alkoxides and Phenoxides: These oxygen-based nucleophiles can be used to form ethers, although this reaction can sometimes be competitive with elimination reactions.

The general mechanism for these reactions is a bimolecular nucleophilic substitution (Sₙ2), where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

Table 1: Representative Nucleophilic Displacement Reactions on Alkyl Iodides

| Nucleophile | Product Functional Group | General Reaction Conditions |

| R-NH₂ | Secondary Amine | Polar aprotic solvent (e.g., DMF, CH₃CN) |

| NaN₃ | Azide | DMF or DMSO, room temperature to 80 °C |

| NaCN | Nitrile | Polar aprotic solvent, elevated temperature |

| R-SNa | Thioether | THF or DMF, room temperature |

The carbon-iodine bond in this compound can also undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can then participate in a variety of synthetic transformations, most notably radical cyclizations. The generation of the radical is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride (Bu₃SnH) or through photolysis.

In the context of this compound, an intramolecular radical cyclization could potentially lead to the formation of a five-membered ring system, a common structural motif in many natural products and pharmaceuticals. The amidyl radical that could be formed might also participate in cascade reactions. nih.gov The regioselectivity of such cyclizations is generally governed by Baldwin's rules.

Table 2: Conditions for Radical Generation and Subsequent Reactions

| Method of Radical Generation | Reagents | Typical Application |

| Tin-mediated | Bu₃SnH, AIBN | Reductive dehalogenation, cyclization |

| Photochemical | UV light | C-H activation, addition to π-systems |

| Redox-initiated | Transition metal complexes | Atom Transfer Radical Cyclization (ATRC) |

Transformations of the N-Benzyloxyacetamide Core

The N-benzyloxyacetamide portion of the molecule also presents several opportunities for chemical modification, including hydrolysis, rearrangement, and deprotection.

Amides are generally stable functional groups, but they can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. chemguide.co.uk The N-benzyloxy substituent can influence the rate and mechanism of this hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

The stability of this compound to hydrolysis will be pH-dependent. Generally, amides require forcing conditions (e.g., strong acid or base and heat) to undergo complete hydrolysis. The presence of the N-benzyloxy group may alter the electronic properties of the amide, but significant stability is still expected under neutral and mild acidic or basic conditions.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction proceeds through an isocyanate intermediate. wikipedia.org For a Hofmann-type rearrangement to occur with this compound, it would first need to be converted to a primary amide. However, analogs of the Hofmann rearrangement exist for N-substituted amides, although they are less common and often require specific reagents.

The standard Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base. masterorganicchemistry.com Variations of this reaction have been developed using other reagents like lead tetraacetate or N-bromosuccinimide. wikipedia.org While a direct Hofmann rearrangement on the N-benzyloxyacetamide is not feasible due to the lack of an N-H proton, chemical modifications could potentially lead to substrates suitable for such rearrangements.

The benzyloxy group serves as a protecting group for the nitrogen atom. Its removal is a crucial step in many synthetic sequences to unveil the free N-H functionality. The cleavage of the N-O bond or the O-benzyl bond can be achieved through various methods, with hydrogenolysis being one of the most common.

Hydrogenolysis: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions and is highly effective for the cleavage of benzyl (B1604629) ethers and N-benzyl groups. acs.org The mechanism involves the oxidative addition of the O-benzyl bond to the palladium surface, followed by hydrogenolysis.

Lewis Acids: Certain Lewis acids, such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI), can be used to cleave benzyl ethers. However, these reagents are often harsh and may not be compatible with other functional groups in the molecule.

Oxidative Cleavage: Oxidative methods can also be employed for the removal of benzyl groups. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect this transformation, particularly for para-methoxybenzyl (PMB) ethers, which are more electron-rich. researchgate.net Enzymatic methods using laccase in the presence of a mediator like TEMPO have also been developed for the chemoselective deprotection of N-benzyl groups. rsc.org

Table 3: Common Methods for N-Benzyloxy Deprotection

| Method | Reagents | Advantages | Potential Drawbacks |

| Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield | Not compatible with reducible functional groups |

| Lewis Acid Cleavage | BBr₃, TMSI | Effective for hindered substrates | Harsh conditions, low functional group tolerance |

| Oxidative Cleavage | DDQ, CAN | Orthogonal to hydrogenolysis | Requires specific substrates (e.g., PMB), can be harsh |

| Enzymatic Deprotection | Laccase, TEMPO | High chemoselectivity, mild aqueous conditions | Substrate specific, enzyme availability |

Oxidation-Reduction Chemistry of the this compound Scaffold

The chemical scaffold of this compound possesses two primary functional groups susceptible to oxidation-reduction reactions: the N-benzyloxyamide moiety and the terminal iodopropyl group. While specific studies detailing the redox chemistry of this exact molecule are not prevalent in the current body of scientific literature, a comprehensive understanding of its potential transformations can be inferred from the well-established reactivity of its constituent functional groups. The reactivity of the N-O bond within the benzyloxyamide and the C-I bond in the alkyl iodide chain are central to its oxidation-reduction profile.

Reduction Pathways

The reduction of this compound can be expected to proceed at two distinct sites: the N-O bond of the benzyloxyamide and the carbon-iodine bond of the propyl chain.

The reductive cleavage of N-O bonds in hydroxamic acid derivatives and related compounds is a known transformation. researchgate.netscispace.com Various reducing agents can facilitate this process. For instance, samarium(II) iodide (SmI2) in THF is a powerful reagent for the reductive cleavage of N-O bonds in hydroxylamine (B1172632) and hydroxamic acid derivatives. researchgate.net This would lead to the formation of the corresponding amide, N-(3-Iodopropyl)acetamide, and toluene.

The carbon-iodine bond is also susceptible to reduction. Alkyl iodides can be reduced to the corresponding alkanes through several methodologies. Catalytic hydrogenation, often employing palladium on carbon (Pd/C) in the presence of a base to neutralize the resulting hydroiodic acid, is an effective method for hydrodeiodination. acs.org Alternatively, treatment with reducing metals, such as lithium or magnesium, can also achieve this transformation, typically proceeding through an organometallic intermediate. libretexts.org

It is plausible that under certain reductive conditions, both the N-O and C-I bonds could be reduced simultaneously, leading to the formation of N-propylacetamide. The chemoselectivity of the reduction would likely depend on the specific reagents and reaction conditions employed.

| Reactive Site | Reagent/Condition | Expected Product | Reference |

|---|---|---|---|

| N-O Bond | Samarium(II) iodide (SmI2)/THF | N-(3-Iodopropyl)acetamide | researchgate.net |

| C-I Bond | H₂, Pd/C, Base | N-Propyl-N-(benzyloxy)acetamide | acs.org |

| C-I Bond | Li or Mg | N-Propyl-N-(benzyloxy)acetamide | libretexts.org |

| Both N-O and C-I Bonds | Strong reducing conditions | N-Propylacetamide | Inferred |

Oxidation Pathways

The oxidation of this compound primarily involves the alkyl iodide functionality. The benzyloxyamide moiety is generally more resistant to oxidation under typical conditions.

Alkyl iodides are known to undergo oxidation with various oxidizing agents, particularly peracids like m-chloroperbenzoic acid (m-CPBA). acs.orgrsc.org This reaction proceeds through the formation of a hypervalent iodine intermediate, an alkyliodosyl compound, which can then be displaced by a nucleophile. acs.org In the presence of water or in a solvent like dichloromethane, this oxidative displacement typically leads to the formation of the corresponding alcohol. rsc.org Therefore, oxidation of this compound with a peracid would be expected to yield N-(3-Hydroxypropyl)-N-(benzyloxy)acetamide. The reaction of secondary alkyl iodides under these conditions can sometimes lead to a mixture of products including those from elimination and C-H oxidation. acs.org

Electrochemical methods have also been developed for the oxidation of alkyl iodides, often involving reactive oxygen species that facilitate the formation of an alkyl radical. rsc.orgrsc.org These radical intermediates can then undergo further reactions depending on the conditions. The oxidation of alkyl iodides can also be achieved using phenyliodine(III) dicarboxylates, which results in the substitution of iodine with an acyloxy group. psu.edu

| Reactive Site | Reagent/Condition | Expected Product | Reference |

|---|---|---|---|

| C-I Bond | m-Chloroperbenzoic acid (m-CPBA) | N-(3-Hydroxypropyl)-N-(benzyloxy)acetamide | acs.orgrsc.org |

| C-I Bond | Electrochemical oxidation | Products derived from alkyl radical intermediates | rsc.orgrsc.org |

| C-I Bond | Phenyliodine(III) dicarboxylates | N-(3-Acyloxypropyl)-N-(benzyloxy)acetamide | psu.edu |

Advanced Spectroscopic and Spectrometric Characterization of N 3 Iodopropyl N Benzyloxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the molecular structure of N-(3-Iodopropyl)-N-(benzyloxy)acetamide in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The expected chemical shifts and multiplicities are influenced by the electronic effects of adjacent functional groups, such as the electronegative iodine atom, the oxygen of the benzyloxy group, and the carbonyl group of the acetamide (B32628) moiety.

The protons of the propyl chain are expected to exhibit distinct signals. The methylene (B1212753) group attached to the iodine atom (I-CH₂) would be the most deshielded of the propyl protons, appearing at a downfield chemical shift. The adjacent methylene group (-CH₂-) would show a complex splitting pattern due to coupling with the protons on both adjacent carbons. The methylene group attached to the nitrogen atom (N-CH₂) would also be shifted downfield due to the influence of the nitrogen and the benzyloxy group.

The benzyloxy group contributes a characteristic singlet for the methylene protons (O-CH₂) and a set of signals in the aromatic region for the phenyl protons. The acetamide methyl group (CH₃-C=O) is expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet |

| N-CH₂- | ~3.5 | Triplet |

| -CH₂- | ~2.0 | Multiplet |

| I-CH₂- | ~3.2 | Triplet |

| O-CH₂- (benzylic) | ~4.8 | Singlet |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment.

The carbonyl carbon of the acetamide group is expected to be the most deshielded, appearing significantly downfield. The carbons of the aromatic ring will resonate in the typical aromatic region. The benzylic carbon (O-CH₂) will also be found at a downfield position. The carbons of the iodopropyl chain will have characteristic shifts, with the carbon directly bonded to the iodine atom (I-CH₂) being the most upfield of the chain due to the heavy atom effect of iodine, despite its electronegativity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl CH₃ | ~21 |

| N-CH₂- | ~48 |

| -CH₂- | ~33 |

| I-CH₂- | ~5 |

| O-CH₂- (benzylic) | ~75 |

| Aromatic C (ipso) | ~137 |

| Aromatic C (ortho, meta, para) | ~128-129 |

To unambiguously assign the proton and carbon signals and to gain insights into the spatial arrangement of the atoms, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) would be used to establish the connectivity between adjacent protons in the iodopropyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connectivity across the nitrogen and oxygen atoms, for instance, showing correlations between the N-CH₂ protons and the carbonyl carbon, and between the benzylic protons and the aromatic carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be observable. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the benzyloxy group would likely appear in the 1000-1300 cm⁻¹ range. The C-I stretching vibration is expected to be found in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1630 - 1680 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| C-N (Amide) | Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₂H₁₆INO₂).

Electron ionization (EI) or electrospray ionization (ESI) could be employed to generate the molecular ion. The fragmentation pattern would be a key tool for structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Loss of the iodine atom: As a radical or an anion.

Cleavage of the benzyloxy group: Leading to the formation of a tropylium (B1234903) ion (m/z 91) which is a very common fragment for benzyl-containing compounds.

McLafferty rearrangement: If sterically feasible, though less common for tertiary amides.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 333 | [M]⁺ (Molecular Ion) |

| 206 | [M - I]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | [C₇H₈O]⁺ (Benzyloxy radical cation) |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction (XRD) analysis can provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles. Furthermore, XRD analysis would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds (if any) or van der Waals forces, which govern the solid-state properties of the compound. While no published crystal structure for this specific compound is readily available, the data from such an analysis would be the gold standard for its structural characterization.

Other Emerging Spectroscopic Methods

While standard spectroscopic techniques such as 1D NMR (¹H and ¹³C), Infrared (IR) Spectroscopy, and basic Mass Spectrometry provide fundamental structural confirmation for this compound, a deeper and more comprehensive understanding of its molecular structure, conformation, and intermolecular interactions can be achieved through the application of more advanced and emerging spectroscopic methods. These techniques, though not yet widely reported for this specific compound, offer powerful capabilities for detailed molecular characterization. This section will discuss the potential application and expected insights from such advanced methods.

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR spectroscopy represents a significant advancement over 1D techniques by providing correlations between different nuclei, which is invaluable for the unambiguous assignment of complex molecular structures. slideshare.net For a molecule like this compound, with its flexible propyl chain and distinct aromatic and acetamide groups, 2D NMR can resolve spectral overlap and confirm connectivity.

Correlation Spectroscopy (COSY): This homonuclear technique would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would definitively map the spin-spin couplings within the propyl chain (-CH₂-CH₂-CH₂-), confirming the connectivity from the nitrogen atom to the iodine-bearing carbon.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would provide an unambiguous assignment of each proton to its corresponding carbon atom in the molecule, which is particularly useful for distinguishing the methylene groups of the propyl and benzyloxy moieties.

Table 1: Hypothetical 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei (Example) | Expected Information |

| COSY | H (C1-propyl) ↔ H (C2-propyl) | Confirms the ¹H-¹H coupling within the propyl chain. |

| HSQC | H (C1-propyl) ↔ C (C1-propyl) | Directly links each proton signal to its attached carbon. |

| HMBC | H (acetyl) ↔ C (carbonyl) | Confirms the connectivity of the acetamide group. |

| HMBC | H (benzyloxy) ↔ C (aromatic) | Establishes the connection between the benzyloxy group and the phenyl ring. |

Advanced Mass Spectrometry Techniques

Modern mass spectrometry offers more than just molecular weight determination. Advanced techniques can provide detailed information about fragmentation pathways and the gas-phase structure of ions. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments, thus confirming the molecular formula (C₁₂H₁₆INO₂) with high confidence.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This would provide a detailed fragmentation pattern for this compound, helping to piece together the structure and confirm the presence of key functional groups.

Ion Mobility-Mass Spectrometry (IM-MS): This emerging technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. drugtargetreview.com For a flexible molecule like this, IM-MS could potentially distinguish between different gas-phase conformers, providing insights into its three-dimensional structure.

Solid-State NMR (ssNMR) Spectroscopy

While most NMR is performed on solutions, solid-state NMR provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.govrsc.org For this compound, ssNMR could reveal:

Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Conformation in the Solid State: The conformation of the molecule in the solid state can be determined, which may differ from its preferred conformation in solution.

Intermolecular Interactions: ssNMR is sensitive to intermolecular distances and can provide insights into how the molecules pack together in the solid state.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide unique information about the molecular structure. uoa.gr For this compound, Raman spectroscopy would be particularly useful for:

Characterizing the C-I Bond: The carbon-iodine bond has a characteristic Raman signal, and its position can provide information about the local chemical environment. researchgate.netresearcher.life

Skeletal Vibrations: The technique is well-suited for observing the vibrations of the carbon backbone of the molecule.

Chiroptical Spectroscopy

If this compound were to be synthesized in an enantiomerically pure or enriched form (for example, by introducing a chiral center), chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential. nih.gov ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of chiral molecules.

Table 2: Summary of Potential Insights from Emerging Spectroscopic Methods

| Technique | Primary Information Obtained | Relevance to this compound |

| 2D NMR | Nuclear connectivity (through-bond correlations) | Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the molecular scaffold. slideshare.net |

| HRMS | Exact mass and elemental composition | High-confidence confirmation of the molecular formula. mdpi.com |

| Tandem MS (MS/MS) | Fragmentation pathways | Structural verification and identification of key functional groups. researchgate.net |

| Solid-State NMR | Solid-state structure and polymorphism | Characterization of the crystalline form and molecular conformation in the solid phase. nih.gov |

| Raman Spectroscopy | Vibrational modes, especially of non-polar bonds | Specific characterization of the C-I bond and the carbon skeleton. uoa.gr |

Computational and Theoretical Investigations on N 3 Iodopropyl N Benzyloxy Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and reactivity of molecules. For a compound like N-(3-Iodopropyl)-N-(benzyloxy)acetamide, methods such as Density Functional Theory (DFT) would be employed to determine its molecular geometry and electron distribution. These calculations can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting chemical reactivity.

Key parameters that could be derived from such calculations include:

Electron Affinity and Ionization Potential: These values help in understanding the compound's behavior in redox reactions.

Chemical Hardness and Softness: These properties provide insight into the molecule's resistance to deformation of its electron cloud.

Electronegativity: This helps in predicting the nature of its chemical bonds.

Mulliken Atomic Charges: These calculations would reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

While specific data for this compound is unavailable, studies on similar acetamide-containing compounds often utilize DFT with basis sets like B3LYP/6-311++G(d,p) to analyze their electronic properties and reactivity. researchgate.netscispace.com Such analyses provide a theoretical foundation for understanding their chemical behavior. researchgate.net

Table 1: Hypothetical Electronic Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ~ 6.0 eV | Relates to chemical stability |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are hypothetical and serve as illustrative examples of what quantum chemical calculations would determine. They are not based on actual experimental or computational data for the specified compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations could provide detailed information about its conformational flexibility and intermolecular interactions in various environments. dntb.gov.ua

A typical MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic solution conditions.

Force Field Application: Using a force field (e.g., AMBER, CHARMM) to define the potential energy of the system based on atomic positions.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory would reveal the preferred conformations of the molecule, the dynamics of its flexible side chains (the iodopropyl and benzyloxy groups), and its interactions with surrounding solvent molecules. This information is critical for understanding how the molecule behaves in a biological or chemical system.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an invaluable tool for elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. For this compound, which is noted as an intermediate in the synthesis of the antibiotic FR-900098, modeling could be used to study the key reaction steps it undergoes. scbt.com

Using quantum chemical methods, researchers could map the potential energy surface of a reaction involving this molecule. This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Transition States: Finding the saddle point on the potential energy surface that connects reactants and products. This is a high-energy, unstable structure.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

By characterizing the transition state, chemists can gain a deeper understanding of the factors that influence the reaction's speed and outcome, which is essential for optimizing synthetic routes.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. epstem.net For this compound, these in silico predictions would be a valuable tool for its characterization. mdpi.comsemanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. epstem.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. epstem.net This helps in assigning the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the amide group or the C-I stretch of the iodopropyl chain. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the wavelengths of light it absorbs in the ultraviolet and visible regions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications and Functionalization of N 3 Iodopropyl N Benzyloxy Acetamide in Chemical Science

Strategic Utility as a Synthetic Intermediate for Complex Targets

The primary documented application of N-(3-Iodopropyl)-N-(benzyloxy)acetamide is as a crucial precursor in the synthesis of complex bioactive molecules. Its chemical structure, featuring a reactive iodopropyl group and a protected hydroxamic acid moiety, makes it a valuable building block for constructing more intricate molecular architectures.

The most well-documented use of this compound is as an intermediate in the synthesis of analogs of the antibiotic FR-900098. scbt.com FR-900098 is a potent antimalarial agent that functions by inhibiting the non-mevalonate pathway of isoprenoid biosynthesis. The synthesis of analogs of this natural product is a key strategy in the development of new antimalarial drugs. This compound provides a key structural fragment required for the assembly of these complex analogs.

While its role in the synthesis of FR-900098 analogs is established, detailed information regarding the broader application of this compound as a building block in other specific pharmaceutical and agrochemical research programs is not extensively available in the public scientific literature. Its structural motifs suggest potential for such applications, but specific examples beyond the FR-900098 family are not prominently reported.

Specific derivatization strategies focusing on modifying this compound itself to enhance bioactivity and selectivity are not detailed in the available scientific literature. Research in this area typically focuses on incorporating this intermediate into larger molecules, with subsequent modifications made to the final complex target to modulate its biological properties.

Role in Biomolecule Modification and Bioconjugation Chemistry

There is no specific information in the reviewed scientific literature detailing the role of this compound in biomolecule modification and bioconjugation chemistry. The reactive iodide could potentially be used for alkylation of nucleophiles on biomolecules, but specific examples or methodologies involving this compound have not been reported.

Contribution to Drug Discovery and Development Programs

The contribution of this compound to drug discovery and development programs is intrinsically linked to its role as a precursor for FR-900098 analogs.

A comprehensive review of the scientific literature on the design and synthesis of kinase inhibitors, including those targeting Fibroblast Growth Factor Receptor 1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), does not indicate the use of this compound as a building block or synthetic intermediate. The synthetic routes and key intermediates for various classes of FGFR-1 and VEGFR-2 inhibitors are well-documented, and this compound is not mentioned among them. Research in this area has focused on a variety of other chemical scaffolds.

Exploration in Glutaminase-1 (GLS-1) Inhibitor Research

While direct studies on this compound as a Glutaminase-1 (GLS-1) inhibitor are not extensively documented in publicly available research, its structural components, particularly the N-benzyloxyacetamide moiety, are of significant interest in the design of bioactive molecules, including enzyme inhibitors. Glutaminase-1 is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a process crucial for the growth of many tumor cells. nih.govmedchemexpress.com The development of GLS-1 inhibitors is, therefore, a promising avenue in oncology research. nih.gov

The core structure of this compound provides a versatile scaffold. The iodopropyl group serves as a reactive handle that can be used to link the molecule to other functionalities or target-directing groups. The N-benzyloxyacetamide portion can be envisioned as a pharmacophore that could interact with the binding sites of enzymes like GLS-1. Research into GLS-1 inhibitors has explored a wide range of chemical structures, with the aim of identifying compounds that can effectively block the enzyme's activity. nih.gov

For instance, the development of allosteric GLS-1 inhibitors, such as BPTES and its analogs, has been a significant focus. nih.govnih.gov These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function. While structurally different from this compound, the principles of their design—involving specific hydrophobic and hydrogen-bonding interactions—are relevant to the potential functionalization of the N-benzyloxyacetamide core.

The exploration of novel scaffolds for GLS-1 inhibition is an ongoing effort. The table below summarizes key characteristics of some prominent GLS-1 inhibitors, providing a comparative context for the structural features that confer activity.

| Inhibitor | Type | Target Isoform(s) | Key Structural Features |

| BPTES | Allosteric | GLS1 | Bis-thiadiazole core with phenylacetamide wings |

| CB-839 (Telaglenastat) | Allosteric | GLS1 | Heterocyclic core with substituted phenyl rings |

| Compound 968 | Allosteric | GLS1 | Tetrahydrobenzo[a]phenanthridinone core |

| DON (6-Diazo-5-oxo-L-norleucine) | Substrate analog | General glutamine-utilizing enzymes | Diazo-keto functionality mimicking glutamine |

Further research could explore the synthesis of derivatives of this compound where the iodopropyl chain is functionalized with moieties known to interact with GLS-1, or where the benzyl (B1604629) and acetyl groups are modified to optimize binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies of Derivatives Bearing the N-Benzyloxyacetamide Moiety

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives bearing the N-benzyloxyacetamide moiety, SAR studies would systematically explore how modifications to different parts of the molecule affect its potency and selectivity as, for example, an enzyme inhibitor.

| Molecular Position | Potential Modifications | Rationale for Modification |

| Benzyl Ring | Introduction of electron-donating or electron-withdrawing substituents (e.g., -OCH₃, -Cl, -NO₂) at various positions (ortho, meta, para). | To probe the electronic and steric requirements of a potential binding pocket and enhance hydrophobic or pi-stacking interactions. |

| Propyl Chain | Varying the length of the alkyl chain (e.g., ethyl, butyl); introducing conformational constraints such as rings. | To optimize the distance and geometry between the acetamide (B32628) core and a potential target interaction site. |

| Iodide Group | Replacement with other halogens (Br, Cl) or other leaving groups; conversion to other functional groups (e.g., azides, amines, thiols). | To modulate reactivity for covalent inhibition or to introduce new functionalities for further derivatization. |

| Acetamide Group | Replacement of the acetyl group with other acyl groups (e.g., propionyl, benzoyl); modification of the nitrogen with different substituents. | To alter hydrogen bonding capabilities and steric bulk around the core structure. |

For example, in the context of anticonvulsant research, SAR studies on α-substituted acetamido-N-benzylacetamide derivatives have shown that properties such as partial charge at the carbonyl carbon and the nature of the α-substituent significantly influence biological activity. researchgate.net Similarly, research on benzimidazole (B57391) derivatives has highlighted that the inclusion of an acetamide moiety can substantially improve inhibitory activity against certain biological targets. nih.gov These findings underscore the importance of the acetamide group in mediating interactions with biomolecules. The N-benzyloxy group provides a combination of a hydrophobic aromatic ring and a flexible linker, which can be crucial for positioning the molecule within a binding site.

Potential in Materials Science Research

Currently, there is a lack of published research specifically investigating the applications of this compound in the field of materials science. The properties of this compound, such as its iodopropyl functional group, suggest potential utility as a building block or surface modifier in specialized applications. The terminal iodide is a versatile functional group that can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This reactivity could theoretically be exploited to graft the molecule onto surfaces or incorporate it into polymer chains.

Possible, though currently hypothetical, areas of exploration could include:

Surface Functionalization: The iodopropyl group could be used to attach the molecule to the surfaces of materials like silica, gold, or polymers. This could be used to modify the surface properties, for example, by introducing a layer of benzyloxyacetamide moieties to alter hydrophobicity or to create a platform for further chemical modifications.

Polymer Synthesis: The compound could potentially be used as a monomer or a functional initiator in certain types of polymerization reactions.

However, without specific research to cite, the role of this compound in materials science remains speculative.

Future Directions and Emerging Research Avenues for N 3 Iodopropyl N Benzyloxy Acetamide

Development of Innovative and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For N-(3-Iodopropyl)-N-(benzyloxy)acetamide, this translates to moving beyond traditional synthetic methods towards more environmentally benign and efficient processes. Future research could focus on several key areas:

Catalytic Approaches: Investigating the use of biocatalysis or heterogeneous catalysis could significantly enhance the sustainability of its synthesis. jddhs.com Enzymes or supported metal catalysts could offer higher selectivity and milder reaction conditions, reducing energy consumption and the generation of hazardous byproducts. jddhs.com

Alternative Solvents: A shift from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents would drastically reduce the environmental footprint of the synthesis. researchgate.net Solvent-free reaction conditions are another promising avenue to explore. rsc.org

| Metric | Description | Goal for Sustainable Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Total weight of waste / Weight of product | Minimize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

Exploration of Unprecedented Chemical Reactivity and Catalytic Applications

The inherent chemical functionalities of this compound—the iodide, the amide, and the benzyloxy group—offer a playground for exploring novel chemical transformations. The presence of a terminal iodide makes it a suitable substrate for various cross-coupling reactions, which could be a focal point of future research.

Furthermore, the acetamide (B32628) moiety itself is a versatile functional group. ontosight.ai Investigations into its potential to act as a directing group in catalytic reactions or to participate in novel cyclization reactions could unveil unprecedented chemical reactivity. The development of derivatives through modifications at the amide nitrogen or the benzyloxy group could also lead to new compounds with unique catalytic properties.

Integration with Advanced High-Throughput and Automated Synthesis Platforms

The era of manual, one-at-a-time synthesis is gradually being replaced by automated and high-throughput methodologies. Integrating the synthesis of this compound and its derivatives into such platforms could accelerate the discovery of new bioactive molecules.

Researchers at Purdue University have developed a high-throughput automated platform for synthesizing, screening, and analyzing drug candidates. prf.org Such systems can perform thousands of reactions in a short period, allowing for rapid optimization of reaction conditions and the creation of large compound libraries for biological screening. prf.orgresearchgate.net The use of desorption electrospray ionization mass spectrometry (DESI-MS) in these platforms allows for the analysis of reaction products at a rate of more than one sample per second. researchgate.netresearchgate.net

| Platform Feature | Advantage for this compound Research |

| Automated Liquid Handling | Precise and rapid dispensing of reactants, leading to reproducible results. |

| Miniaturized Reaction Vessels | Reduced consumption of reagents and solvents, making the process more cost-effective and sustainable. |

| High-Throughput Screening | Rapid identification of optimal reaction conditions and novel bioactive derivatives. |

| Integrated Analysis (e.g., MS) | Real-time reaction monitoring and product characterization. |

Application of Advanced Analytical Techniques for Real-time Monitoring

Process Analytical Technology (PAT) is revolutionizing pharmaceutical manufacturing by enabling real-time monitoring and control of critical process parameters. longdom.org The application of PAT to the synthesis of this compound would lead to a more robust and well-understood manufacturing process.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and online high-performance liquid chromatography (HPLC) can provide real-time information on reaction kinetics, conversion, and impurity profiles. rsc.org This data can be used to optimize reaction conditions, ensure consistent product quality, and facilitate real-time release of the final product. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Expanding Therapeutic Applications and Rational Drug Design Approaches

While this compound is known as an antibiotic intermediate, its core structure could serve as a scaffold for the development of new therapeutic agents. scbt.com The broader class of acetamide derivatives has shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. archivepp.comnih.govnih.gov

Rational drug design strategies can be employed to guide the modification of the this compound structure to target specific biological pathways or receptors. researchgate.netlongdom.org This approach, which relies on an understanding of the three-dimensional structure of the biological target, can significantly reduce the time and cost associated with drug discovery. nih.govbbau.ac.innih.gov By systematically altering the substituents on the core structure, it may be possible to develop novel drug candidates with improved efficacy and safety profiles. The acetamide functional group is amenable to prodrug design, which can be used to improve pharmacokinetic parameters. archivepp.com

Q & A

Q. What are the key synthetic routes for preparing N-(3-Iodopropyl)-N-(benzyloxy)acetamide?

The synthesis typically involves two critical steps: (1) introduction of the benzyloxy group via alkylation and (2) incorporation of the 3-iodopropyl moiety. For the benzyloxy group, reacting acetamide derivatives with benzyl chloride in an alkaline medium (e.g., ethanol/KOH) under reflux can yield intermediates like N-(benzyloxy)acetamide analogs, as demonstrated in paracetamol-derived reactions . For the 3-iodopropyl group, a nucleophilic substitution reaction using 3-bromopropyl or 3-chloropropyl intermediates with potassium iodide (KI) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) is a viable approach, analogous to bromopropyl substitutions in phthalimide derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight (e.g., m/z peaks corresponding to the molecular ion) and detect impurities .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph) and iodopropyl chain (δ ~3.1–3.4 ppm for CH₂I) .

- High-Performance Liquid Chromatography (HPLC): To assess purity by quantifying related substances, as described in pharmacopeial methods for acetamide analogs .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the alkylation step in the synthesis?

Competing side reactions (e.g., over-alkylation or hydrolysis) can be minimized by:

- Controlled Stoichiometry: Using a slight excess of benzyl chloride (1.2–1.5 equivalents) to favor mono-alkylation .

- Protecting Groups: Temporarily blocking reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) before alkylation .

- Phase-Transfer Catalysis: Employing tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems .

Q. How do solvent polarity and reaction temperature influence the nucleophilic substitution efficiency in introducing the 3-iodopropyl moiety?

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance iodide nucleophilicity via better charge separation, favoring SN2 mechanisms. Lower polarity solvents may lead to SN1 pathways, risking carbocation rearrangements .

- Temperature: Elevated temperatures (70–90°C) accelerate substitution but may promote side reactions (e.g., elimination). Kinetic studies using differential scanning calorimetry (DSC) can optimize this balance .

Q. What are the common byproducts observed in the synthesis, and how can they be identified and separated?

- Byproducts: Unreacted 3-bromopropyl intermediates, dehalogenated propyl chains, or dimerized species.

- Identification: LC-MS for mass discrepancies and NMR for structural anomalies (e.g., absence of CH₂I signals) .

- Separation: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC with C18 columns .

Q. How can computational chemistry methods predict the reactivity and stability of this compound?

- Density Functional Theory (DFT): Calculate reaction pathways (e.g., energy barriers for iodination) and optimize transition states .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and stability in storage conditions .

- PubChem Data: Leverage computed physicochemical properties (e.g., logP, pKa) for solubility and reactivity insights .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

- Exothermic Reactions: Use jacketed reactors with temperature control to manage heat during iodide substitution .

- Purification: Switch from column chromatography to fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .

- Safety: Handle iodinated intermediates in fume hoods due to potential volatility and toxicity .

Methodological Notes

- Synthetic Optimization: Reaction yields for benzyloxy-alkylated intermediates vary with the starting material (e.g., 58% for capsule-derived paracetamol vs. 50% for tablets) .

- Analytical Validation: Ensure LC-MS and NMR protocols are validated against certified reference standards to minimize false positives in impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.